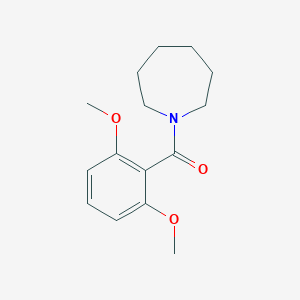

1-(2,6-Dimethoxybenzoyl)azepane

Description

1-(2,6-Dimethoxybenzoyl)azepane is a synthetic organic compound featuring a seven-membered azepane ring acylated with a 2,6-dimethoxybenzoyl group. The azepane core provides conformational flexibility, while the 2,6-dimethoxybenzoyl substituent introduces electron-donating methoxy groups at the ortho positions of the aromatic ring.

Properties

CAS No. |

311791-48-7 |

|---|---|

Molecular Formula |

C15H21NO3 |

Molecular Weight |

263.33g/mol |

IUPAC Name |

azepan-1-yl-(2,6-dimethoxyphenyl)methanone |

InChI |

InChI=1S/C15H21NO3/c1-18-12-8-7-9-13(19-2)14(12)15(17)16-10-5-3-4-6-11-16/h7-9H,3-6,10-11H2,1-2H3 |

InChI Key |

HOILJRPQJRJOMK-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=CC=C1)OC)C(=O)N2CCCCCC2 |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)N2CCCCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 1-(2,6-Dimethoxybenzoyl)azepane and related compounds:

*Calculated based on molecular formula (C₁₃H₁₇NO₃). †Estimated from substituent contributions.

Key Differences and Implications

In contrast, 3,4-dimethoxy substituents (e.g., in 1-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane) provide para-directed electronic effects, which may enhance solubility or alter metabolic pathways .

Acyl vs. Alkyl Linkages :

- The benzoyl group in this compound introduces a ketone moiety, increasing polarity and hydrogen-bonding capacity compared to the benzyl group in 1-[(3,4-dimethoxyphenyl)methyl]-1,4-diazepane. This difference could affect pharmacokinetics, such as plasma protein binding or cytochrome P450 interactions .

Ring Size and Heteroatoms :

- The azepane ring (7-membered, one nitrogen) offers greater flexibility than the 1,4-diazepane (7-membered, two nitrogens) or benzodiazepine (fused benzene-diazepine) cores. These variations impact receptor selectivity; for example, diazepam’s rigid benzodiazepine structure is critical for GABA-A receptor binding .

Functional Group Diversity: AM-1220 and AM-1241 feature naphthalen-1-yl and iodo-nitrophenyl groups, respectively, which are associated with cannabinoid receptor affinity. The iodine in AM-1241 suggests utility as a radioligand, whereas the target compound’s dimethoxy groups may prioritize metabolic stability over receptor potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.